molecular formula C8H5F4NO B13779371 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime

4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime

Cat. No.: B13779371
M. Wt: 207.12 g/mol
InChI Key: ALVPYOMTFBJWKK-YIXHJXPBSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound serves as a versatile precursor for the preparation of nitriles, a reaction of significant importance in fine chemical and pharmaceutical manufacturing . The nitrile functional group is a key building block in many active pharmaceutical ingredients (APIs) and agrochemicals, making this oxime a critical starting material for these syntheses . The defining structural feature of this compound is the combination of a fluorine atom and a trifluoromethyl group on the benzaldehyde ring. This specific substitution pattern is highly sought-after in medicinal chemistry because the strong electron-withdrawing nature of these groups can enhance a molecule's metabolic stability and lipophilicity . These properties are known to improve a drug candidate's ability to permeate cell membranes, potentially leading to increased bioavailability . Furthermore, fluorine atoms can be used to block metabolic degradation sites, thereby prolonging the therapeutic effect of a drug . The aldehyde oxime group provides a reactive handle for various chemical transformations, allowing researchers to incorporate this fluorinated aromatic system into more complex molecular architectures for high-throughput screening and drug discovery programs . Key Applications: • Intermediate for the synthesis of benzonitrile derivatives via dehydration . • Versatile building block for pharmaceutical and agrochemical research . • Used in the development of novel therapeutic agents and other fine chemicals. Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

(NE)-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H5F4NO/c9-7-2-1-5(4-13-14)3-6(7)8(10,11)12/h1-4,14H/b13-4+

InChI Key

ALVPYOMTFBJWKK-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1C=NO)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Industrial Hydrolysis Route from Mixed Fluorinated Intermediates

A patented industrially feasible method involves hydrolysis of a mixture containing ortho-trifluoromethyl xylylene dichlorides, ortho-trifluoromethyl chlorofluoromethylbenzene, and ortho-trifluoromethyl benzal fluoride under catalytic conditions to yield the aldehyde. The process steps are:

  • Step A: Chlorination
    Ortho-xylene is chlorinated under UV illumination using initiators such as diisopropyl azodicarboxylate or benzoyl peroxide at 90–130 °C to form adjacent trichloromethyl xylylene dichlorides.

  • Step B: Fluorination
    The chlorinated product undergoes fluorination with hydrogen fluoride (HF) at 60–120 °C in the presence of a catalyst to generate a mixture of fluorinated intermediates.

  • Step C: Hydrolysis
    The fluorinated mixture is hydrolyzed with water at 80–150 °C using iron(III) chloride as a catalyst. The reaction proceeds without prior purification of the mixture, simplifying the process and reducing costs.

This method achieves high yields (up to 95%) and is suitable for industrial scale due to low raw material cost, reduced wastewater, and energy efficiency.

Step Reaction Conditions Key Reagents/Catalysts Temperature (°C) Comments
Chlorination UV light, initiators (diisopropyl azodicarboxylate, benzoyl peroxide) Ortho-xylene, chlorine 90–130 Produces trichloromethyl xylylene dichlorides
Fluorination Catalytic fluorination with HF HF, catalyst 60–120 Generates mixed fluorinated intermediates
Hydrolysis Catalytic hydrolysis with FeCl3 Water, FeCl3 catalyst 80–150 Direct hydrolysis of mixture to aldehyde

Alternative Routes and Limitations

Other methods reported include:

  • Diazotization of ortho-trifluoromethyl aniline followed by reaction with formoxime, yielding 44.9%, but involving many steps and generating pollution, thus unsuitable for scale-up.

  • Hydrolysis of purified single components such as ortho-trifluoromethyl xylylene dichlorides under acidic conditions, but requiring expensive purification and generating more waste.

Conversion of 4-Fluoro-3-(trifluoromethyl)benzaldehyde to Oxime

The transformation of the aldehyde to the corresponding oxime is a classical reaction involving reaction with hydroxylamine or hydroxylamine derivatives.

General Oxime Formation Procedure

  • The aldehyde is reacted with hydroxylamine hydrochloride in an appropriate solvent (e.g., ethanol, methanol, or aqueous media) under mild heating or room temperature conditions.

  • The reaction typically proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration to form the oxime.

  • Purification is achieved by recrystallization or chromatographic methods.

Reported Yields and Characterization

  • For similar trifluoromethyl-substituted benzaldehyde oximes, yields of 90–95% are reported with white solid products.

  • Characterization by ^1H NMR confirms the formation of the oxime, with characteristic signals corresponding to the oxime proton and aromatic protons.

Analytical Data and Reaction Monitoring

Gas Chromatography (GC) Analysis

  • GC is used extensively to monitor the composition of fluorinated intermediates during chlorination, fluorination, and hydrolysis steps, ensuring reaction completeness and purity.

  • Typical GC content for hydrolysis crude product:

    • Ortho-trifluoromethyl xylylene dichlorides: ~91.5%
    • Ortho-trifluoromethyl fluorochloromethylbenzene: ~3.6%
    • Ortho-trifluoromethyl benzal fluoride: ~2.8%

Nuclear Magnetic Resonance (NMR)

  • ^1H NMR spectra provide confirmation of aldehyde and oxime structures, with characteristic chemical shifts for aromatic and oxime protons.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Yield (%) Advantages Disadvantages
Industrial hydrolysis of fluorinated mixture Ortho-xylene → chlorination → fluorination mixture FeCl3 catalyst, HF, chlorine, UV initiators Up to 95 Low cost, scalable, less waste Requires handling HF and chlorination
Diazotization and formoxime reaction Ortho-trifluoromethyl aniline Diazotization reagents, formoxime ~45 Straightforward chemistry Low yield, many steps, pollution
Purified intermediate hydrolysis Purified ortho-trifluoromethyl xylylene dichlorides Acidic hydrolysis ~93.5 High purity product Expensive purification, waste
Oxime formation from aldehyde 4-Fluoro-3-(trifluoromethyl)benzaldehyde Hydroxylamine hydrochloride 90–95 High yield, classical reaction Requires pure aldehyde precursor

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime can undergo several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime depends on its specific application. In general, the presence of the oxime group allows it to act as a ligand, forming complexes with metal ions. The fluoro and trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues of Fluorinated Benzaldehyde Oximes

Compound Name Molecular Formula CAS Number Key Substitutions Molecular Weight Key Applications
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime C₈H₅F₄NO N/A 4-F, 3-CF₃, oxime 207.11 Pharmaceutical intermediates
(E)-4-(Trifluoromethyl)benzaldehyde oxime C₈H₆F₃NO N/A 4-CF₃, oxime (no 4-F) 189.14 Ligand in coordination chemistry
3-Fluoro-5-(trifluoromethyl)benzaldehyde oxime C₈H₅F₄NO 188815-30-7 3-F, 5-CF₃, oxime 207.11 Antibacterial agents
4-Fluoro-2-(trifluoromethyl)benzaldehyde oxime C₈H₅F₄NO 90176-80-0 4-F, 2-CF₃, oxime 207.11 Fungicidal derivatives

Key Observations:

  • Substitution Position Effects : The position of fluorine and trifluoromethyl groups significantly impacts electronic properties. For example, this compound exhibits stronger electron-withdrawing effects compared to 3-Fluoro-5-(trifluoromethyl)benzaldehyde oxime, enhancing its reactivity in nucleophilic substitutions .
  • Bioactivity: Fluorinated hydrazide-hydrazones derived from 4-Fluoro-3-(trifluoromethyl)benzaldehyde show 60–73% yields in antibacterial studies, outperforming non-fluorinated analogs due to improved lipophilicity .

Biological Activity

4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H6F4N1O
  • Molecular Weight : 223.14 g/mol

The presence of the oxime functional group (C=NOH-C=N-OH) alongside fluorinated substituents significantly influences the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in a suitable solvent, often yielding a high purity product through recrystallization techniques.

Antimicrobial Properties

Research indicates that compounds containing oxime groups exhibit notable antimicrobial activity. A study highlighted the synthesis of various fluorinated benzaldoximes, including this compound, which demonstrated significant activity against specific bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of oxime derivatives has been explored extensively. In particular, studies have shown that fluorinated oximes can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group is thought to enhance lipophilicity, improving cell membrane penetration and bioavailability .

Case Studies

  • Study on Antimycobacterial Properties : A comparative study on various fluorinated benzaldoximes revealed that increasing fluorination correlates with enhanced activity against Mycobacterium tuberculosis. The specific compound this compound was part of this investigation, showcasing promising results .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were conducted using cancer cell lines to evaluate the efficacy of this compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to non-fluorinated analogs .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in cellular metabolism.
  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Receptor Modulation : Binding to specific receptors that regulate cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
2,4-Difluorobenzaldehyde oximeModerate Anticancer
3-Fluorobenzaldehyde oximeLow Antimicrobial Activity

Q & A

Basic: What is the optimal synthetic route for preparing 4-fluoro-3-(trifluoromethyl)benzaldehyde oxime from its aldehyde precursor?

Methodological Answer:
The oxime is synthesized via nucleophilic addition of hydroxylamine to the aldehyde group. A typical protocol involves reacting 4-fluoro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride (1.2–1.5 equivalents) in a polar solvent (e.g., methanol or ethanol) under basic conditions (e.g., NaOH or NaHCO₃) at 60–80°C for 4–6 hours . The reaction progress is monitored by TLC or LC-MS. The product is isolated via extraction (e.g., ethyl acetate/water) and purified by recrystallization or column chromatography. Yields typically exceed 85% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet at δ 9–11 ppm. The aldehyde proton (absent in the product) confirms complete conversion. Aromatic protons and CF₃ groups are observed at δ 7.2–8.1 ppm and δ 120–125 ppm (¹³C), respectively .
  • FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm oxime formation .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) match the expected molecular formula (C₈H₆F₄NO) .

Advanced: How do electronic effects of the trifluoromethyl group influence the regioselectivity and stability of this compound?

Methodological Answer:
The electron-withdrawing trifluoromethyl group increases the electrophilicity of the aldehyde carbon, accelerating oxime formation. It also stabilizes the oxime via inductive effects, reducing hydrolysis susceptibility. However, steric hindrance from the CF₃ group may affect subsequent reactions (e.g., Beckmann rearrangements). Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced: How can researchers resolve contradictions in reported biological activities of this oxime derivative (e.g., antimicrobial vs. antifungal potency)?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in microbial strains, inoculum size, or culture media. Standardize protocols using CLSI guidelines .
  • Structural Analogues : Impurities or byproducts (e.g., unreacted aldehyde) may skew results. Validate purity via HPLC (>98%) before testing .
  • Mechanistic Studies : Use time-kill assays or transcriptomics to differentiate between static and cidal effects. Compare with structurally similar oximes (e.g., 4-fluorobenzaldehyde oxime) to isolate the CF₃ group’s role .

Advanced: What strategies improve low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility .
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve regioselectivity .
  • Protecting Groups : Temporarily protect the oxime hydroxyl with acetyl or TMS groups to prevent undesired interactions .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:
The compound is air- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition is indicated by color change (yellow to brown) or gas evolution. For long-term stability, lyophilize and store with desiccants (e.g., silica gel). Avoid contact with strong acids/bases to prevent hydrolysis .

Advanced: How does the oxime functional group enable diversification into pharmacologically relevant derivatives?

Methodological Answer:
The oxime serves as a versatile handle for:

  • Heterocycle Synthesis : Cyclization with diketones or esters yields pyrazoles or isoxazoles .
  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic or imaging applications.
  • Prodrug Design : Oxime-to-ketone conversion under physiological conditions enables controlled drug release .

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